molecular formula C13H8Br2O3 B2440042 (1E,4E)-1,5-bis(5-bromofuran-2-yl)penta-1,4-dien-3-one CAS No. 1018785-64-2

(1E,4E)-1,5-bis(5-bromofuran-2-yl)penta-1,4-dien-3-one

Cat. No.: B2440042
CAS No.: 1018785-64-2
M. Wt: 372.012
InChI Key: SSMQVHZAPAULLU-ZPUQHVIOSA-N
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Description

(1E,4E)-1,5-bis(5-bromofuran-2-yl)penta-1,4-dien-3-one is an organic compound that belongs to the class of conjugated dienones. This compound features two bromofuran groups attached to a penta-1,4-dien-3-one backbone. The presence of bromine atoms and furan rings imparts unique chemical properties to this molecule, making it of interest in various fields of scientific research.

Scientific Research Applications

(1E,4E)-1,5-bis(5-bromofuran-2-yl)penta-1,4-dien-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E,4E)-1,5-bis(5-bromofuran-2-yl)penta-1,4-dien-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-bromofuran-2-carbaldehyde.

    Condensation Reaction: The aldehyde undergoes a condensation reaction with a suitable diene precursor, such as 1,4-pentadien-3-one, in the presence of a base like sodium hydroxide or potassium hydroxide.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(1E,4E)-1,5-bis(5-bromofuran-2-yl)penta-1,4-dien-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the dienone to a saturated ketone or alcohol.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated ketones or alcohols.

    Substitution: Compounds with new functional groups replacing the bromine atoms.

Mechanism of Action

The mechanism of action of (1E,4E)-1,5-bis(5-bromofuran-2-yl)penta-1,4-dien-3-one involves its interaction with molecular targets such as enzymes or receptors. The bromofuran groups can participate in hydrogen bonding or π-π interactions, influencing the compound’s binding affinity and specificity. The conjugated dienone system can also undergo electron transfer reactions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1E,4E)-1,5-bis(5-chlorofuran-2-yl)penta-1,4-dien-3-one
  • (1E,4E)-1,5-bis(5-methylfuran-2-yl)penta-1,4-dien-3-one
  • (1E,4E)-1,5-bis(5-nitrofuran-2-yl)penta-1,4-dien-3-one

Uniqueness

(1E,4E)-1,5-bis(5-bromofuran-2-yl)penta-1,4-dien-3-one is unique due to the presence of bromine atoms, which can significantly alter its reactivity and interaction with other molecules compared to its chloro, methyl, or nitro analogs. The bromine atoms can also enhance the compound’s ability to participate in halogen bonding, a feature that can be exploited in designing new materials or drugs.

Properties

IUPAC Name

(1E,4E)-1,5-bis(5-bromofuran-2-yl)penta-1,4-dien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Br2O3/c14-12-7-5-10(17-12)3-1-9(16)2-4-11-6-8-13(15)18-11/h1-8H/b3-1+,4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMQVHZAPAULLU-ZPUQHVIOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Br)C=CC(=O)C=CC2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(OC(=C1)Br)/C=C/C(=O)/C=C/C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Br2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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